molecular formula C7H13N3O6 B1665162 Aranose CAS No. 167396-23-8

Aranose

Cat. No.: B1665162
CAS No.: 167396-23-8
M. Wt: 235.19 g/mol
InChI Key: BADMGRJDJPQBLS-UNTFVMJOSA-N
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Scientific Research Applications

Aranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemical Reactions Analysis

Aranose undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

167396-23-8

Molecular Formula

C7H13N3O6

Molecular Weight

235.19 g/mol

IUPAC Name

1-methyl-1-nitroso-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]urea

InChI

InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1

InChI Key

BADMGRJDJPQBLS-UNTFVMJOSA-N

Isomeric SMILES

CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)N=O

SMILES

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O

Canonical SMILES

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-alpha-L-arabinopyranosyl-1-methylnitrosourea
aranoza

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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